tert-Butyl (3-(4-iodo-3-methylphenoxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-(4-iodo-3-methylphenoxy)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with iodine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-iodo-3-methylphenoxy)propyl)carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-iodo-3-methylphenol, is reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form 3-(4-iodo-3-methylphenoxy)propylamine.
Carbamate Formation: The intermediate 3-(4-iodo-3-methylphenoxy)propylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the phenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenoxy group can participate in oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Carbamate Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products include substituted phenoxypropylamines or phenoxypropylthiols.
Oxidation and Reduction Reactions: Products include quinones or hydroquinones.
Hydrolysis: Products include 3-(4-iodo-3-methylphenoxy)propylamine and carbon dioxide.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-iodo-3-methylphenoxy)propyl)carbamate depends on its specific application. In general, the compound can interact with biological targets through its phenoxy and carbamate groups, which may form hydrogen bonds, ionic interactions, or covalent bonds with proteins, enzymes, or receptors. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (3-(4-bromo-3-methylphenoxy)propyl)carbamate: A bromine-substituted analog with potentially different reactivity and biological activity.
tert-Butyl (3-(4-chloro-3-methylphenoxy)propyl)carbamate: A chlorine-substituted analog with different electronic and steric properties.
Uniqueness: tert-Butyl (3-(4-iodo-3-methylphenoxy)propyl)carbamate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and specificity in various applications.
Properties
IUPAC Name |
tert-butyl N-[3-(4-iodo-3-methylphenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO3/c1-11-10-12(6-7-13(11)16)19-9-5-8-17-14(18)20-15(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWQCSAEZFZGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNC(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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